Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate
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Overview
Description
. This compound is characterized by its unique structure, which includes a triazole ring and an ethoxy group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl chloroformate to form the triazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-(4-nitrophenyl)-2,5-dihydro-1H-benzo[b][1,4]diazepine-3-carboxylate
- (3-ethoxy-3-oxoprop-1-en-2-yl) benzoate
- (E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
These compounds share structural similarities, such as the presence of an ethoxy group and a triazole or related ring system. this compound is unique in its specific arrangement of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-4-16-9(14)7(3)13-6-8(11-12-13)10(15)17-5-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARZOZNJSVZHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(=C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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